5-Bromo-2-methoxymethyl-pyridine-1-oxide
Description
Properties
Molecular Formula |
C7H8BrNO2 |
|---|---|
Molecular Weight |
218.05 g/mol |
IUPAC Name |
5-bromo-2-(methoxymethyl)-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C7H8BrNO2/c1-11-5-7-3-2-6(8)4-9(7)10/h2-4H,5H2,1H3 |
InChI Key |
QEWVAMQUKGENRA-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=[N+](C=C(C=C1)Br)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for 5 Bromo 2 Methoxymethyl Pyridine 1 Oxide
Preparation of Pyridine (B92270) Precursors
The primary precursor for the target N-oxide is 5-Bromo-2-methoxymethyl-pyridine. Its synthesis requires strategic functionalization of the pyridine core.
The construction of this precursor can be approached by first establishing the desired substitution pattern on the pyridine ring, involving bromination and the introduction of a methoxymethyl group.
The pyridine ring is electron-deficient, making electrophilic substitution, such as bromination, challenging. The reaction typically requires harsh conditions and proceeds preferentially at the 3- and 5-positions. When the pyridine ring already contains substituents, their electronic and steric properties influence the position of further substitution.
Direct bromination of unsubstituted pyridine with bromine requires very high temperatures (approx. 300°C), often in the presence of oleum (B3057394) (fuming sulfuric acid), to yield 3-bromopyridine (B30812) and 3,5-dibromopyridine. researchgate.netresearchgate.net To achieve more selective and milder bromination, particularly at the 5-position of a 2-substituted pyridine, various reagents and conditions have been developed. For instance, 2-methylpyridine (B31789) can be brominated at the 5-position using bromine under specific conditions. guidechem.com
Modern brominating agents offer improved selectivity and milder reaction conditions. Reagents such as N-bromosuccinimide (NBS) and 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) in the presence of oleum have proven effective for the bromination of various pyridine derivatives. google.com Another synthetic route involves a Sandmeyer-type reaction, where an amino group at the desired position is converted into a bromo group via diazotization followed by treatment with a copper(I) bromide source. This method was employed in a multi-step synthesis of 5-bromo-2-methylpyridine (B113479) starting from 5-nitro-2-chloropyridine. google.com
Interactive Table: Common Bromination Reagents for Pyridine Derivatives
| Reagent | Typical Conditions | Target Position | Reference |
| Bromine (Br₂) | Fuming H₂SO₄ (Oleum), high temp. | 3- and 5-positions | researchgate.net |
| N-Bromosuccinimide (NBS) | Oleum | Varies with substrate | google.com |
| 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) | Oleum, 10-105°C | Varies with substrate | google.com |
| NaNO₂ / HBr | Aqueous acid, from amino precursor | Position of amino group | google.com |
The methoxymethyl group (-CH₂OCH₃) can be introduced at the 2-position of the pyridine ring through several synthetic pathways. One common strategy involves the functionalization of a pre-existing methyl group at the C2 position (a picoline derivative). This can be achieved by radical halogenation of the methyl group to form a halomethyl intermediate, followed by nucleophilic substitution with methoxide.
Alternatively, a C2-halopyridine can serve as a starting point. For example, 2,6-dibromopyridine (B144722) can undergo a metal-halogen exchange using a Grignard reagent like isopropylmagnesium chloride lithium chloride complex, followed by reaction with an electrophile like formaldehyde (B43269) to yield 2-bromo-6-hydroxymethylpyridine. mdpi.com The resulting hydroxymethyl group can then be converted to the methoxymethyl ether via Williamson ether synthesis using a base and a methylating agent (e.g., methyl iodide or dimethyl sulfate).
Another approach involves the direct reaction of a suitable precursor with sodium methoxide. A patent describes the synthesis of 2-alkoxy-5-alkoxymethyl-pyridines from 3-dichloromethyl-pyridine and alkoxides, showcasing the formation of a methoxymethyl group on the pyridine ring. google.com
Achieving the desired 2,5-substitution pattern on the pyridine ring requires a deep understanding of the factors governing regioselectivity. The electronic nature of the pyridine ring, which is inherently electron-poor, dictates its reactivity.
Electrophilic Aromatic Substitution (EAS): As mentioned, EAS (e.g., nitration, halogenation) is disfavored but, when forced, occurs at the C3 and C5 positions, which are less electron-deficient than the C2, C4, and C6 positions. The presence of an activating group (electron-donating) can facilitate this reaction, while a deactivating group (electron-withdrawing) makes it even more difficult.
Nucleophilic Aromatic Substitution (SNA): Conversely, the pyridine ring is activated towards nucleophilic attack at the C2, C4, and C6 positions. A good leaving group (like a halide) at these positions can be readily displaced by nucleophiles. This is a common strategy for introducing substituents at the 2-position.
Directed Ortho-Metalation (DoM): This powerful technique allows for the functionalization of positions ortho to a directing group. A substituent on the pyridine ring (e.g., a methoxy (B1213986) or amide group) can direct a strong base (like an organolithium reagent) to deprotonate the adjacent carbon atom. The resulting lithiated species can then react with various electrophiles to introduce a wide range of functional groups with high regioselectivity.
For the synthesis of 5-Bromo-2-methoxymethyl-pyridine, a logical approach would be to start with a 2-substituted pyridine, such as 2-methylpyridine. The methyl group is a weak activating group that, along with the ring nitrogen, directs electrophilic bromination to the C5 position. Subsequent functionalization of the C2-methyl group, as described in section 2.1.1.2, would then yield the desired precursor.
Synthesis of 5-Bromo-2-methoxymethyl-pyridine.
N-Oxidation Methodologies for Pyridine Derivatives
The final step in the synthesis of the target compound is the oxidation of the pyridine nitrogen to form the N-oxide. This transformation alters the electronic properties of the ring, making the C2 and C4 positions susceptible to nucleophilic attack and the C3/C5 positions more reactive towards certain electrophiles.
The N-oxidation of pyridines is most commonly achieved using peroxy acids (peracids). The reaction involves the nucleophilic attack of the pyridine nitrogen's lone pair of electrons on the electrophilic outer oxygen atom of the peracid.
Commonly used peracids for this transformation include meta-chloroperoxybenzoic acid (m-CPBA) and peracetic acid (CH₃CO₃H). Peracetic acid can be used as a pre-formed solution or generated in situ from acetic acid and hydrogen peroxide. echemi.comgoogle.com The in situ generation is often catalyzed by a strong acid. google.com
The reaction is typically carried out in a suitable solvent, such as acetic acid, chloroform (B151607), or dichloromethane, and the progress can be monitored by techniques like thin-layer chromatography (TLC). The reaction is generally efficient and yields the corresponding N-oxide in high purity after appropriate workup to remove the carboxylic acid byproduct. echemi.com For halogenated pyridines, this method has been shown to be effective, as demonstrated in a process for oxidizing 2-chloropyridine (B119429) and 2-bromopyridine (B144113) to their respective N-oxides using peracetic acid generated in situ. google.com
Hydrogen Peroxide-Based Oxidation Systems
Hydrogen peroxide, in conjunction with a carboxylic acid such as acetic acid, is a common and effective reagent for the N-oxidation of pyridines. This system generates a peroxy acid in situ, which then acts as the oxygen donor to the nitrogen atom of the pyridine ring.
A representative procedure for a structurally similar compound, 5-bromo-2-methylpyridine N-oxide, involves suspending the starting pyridine in glacial acetic acid, followed by the addition of aqueous hydrogen peroxide. The reaction mixture is then heated to facilitate the oxidation. In one documented synthesis, 5-bromo-2-methylpyridine was treated with 35% aqueous hydrogen peroxide in glacial acetic acid at a temperature of 343-353 K. nih.gov The reaction proceeded over several hours, with an additional portion of hydrogen peroxide added to drive the reaction to completion, ultimately affording the desired N-oxide in a high yield of 95%. nih.gov This method highlights the robustness of hydrogen peroxide-based systems for the N-oxidation of substituted pyridines.
| Starting Material | Reagents | Temperature (K) | Time (h) | Yield (%) |
| 5-Bromo-2-methylpyridine | 35% aq. H₂O₂, Glacial Acetic Acid | 343-353 | 12 | 95 |
Table 1: Synthesis of 5-Bromo-2-methylpyridine N-oxide using a Hydrogen Peroxide-Based System. nih.gov
Catalytic N-Oxidation Processes
While hydrogen peroxide in acetic acid is effective, the development of catalytic systems for N-oxidation is a significant area of research, aiming for milder reaction conditions, higher selectivity, and reduced waste. Various metal and non-metal-based catalysts have been explored for this transformation.
For the N-oxidation of pyridines, particularly those with electron-withdrawing groups or steric hindrance, more reactive systems are often required. Catalytic amounts of methyltrioxorhenium (MTO) in the presence of hydrogen peroxide have been shown to be highly efficient for the N-oxidation of a range of pyridines. arkat-usa.org This catalytic system is known for its high activity and ability to function under mild conditions. While specific examples for 5-Bromo-2-methoxymethyl-pyridine are not extensively detailed in readily available literature, the general applicability of MTO and other rhenium-based catalysts suggests they are viable candidates for this transformation. arkat-usa.org
Another approach involves the use of heterogeneous catalysts, which offer advantages in terms of catalyst recovery and reuse. The development of such catalytic systems is an ongoing effort to create more sustainable and industrially scalable N-oxidation processes.
Convergent and Linear Synthetic Pathways to the Target Compound
The synthesis of a molecule like 5-Bromo-2-methoxymethyl-pyridine-1-oxide can be approached through either a linear or a convergent strategy.
A linear synthesis would involve the sequential modification of a starting pyridine derivative. For instance, one could start with 2-methylpyridine, perform a bromination at the 5-position, followed by functionalization of the methyl group to a methoxymethyl group, and finally, N-oxidation of the pyridine ring. Each step builds upon the previous one in a sequential manner.
The choice between a linear and a convergent approach depends on factors such as the availability of starting materials, the efficiency of individual reactions, and the ease of purification of intermediates.
Optimization of Reaction Conditions and Reaction Yields
The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired product while minimizing reaction times and by-product formation. For the N-oxidation of pyridines, several parameters can be adjusted.
Solvent: The choice of solvent can significantly impact the reaction rate and selectivity. Glacial acetic acid is commonly used as it also acts as a catalyst for the formation of the peroxy acid. nih.gov
Temperature: The reaction temperature is a critical parameter. While higher temperatures can increase the reaction rate, they can also lead to the decomposition of the oxidant and the product, as well as the formation of undesired by-products. For the synthesis of 5-bromo-2-methylpyridine N-oxide, a temperature range of 343-353 K was found to be effective. nih.gov
Concentration of Oxidant: The stoichiometry of the oxidizing agent is another key factor. An excess of the oxidant is often used to ensure complete conversion of the starting material. However, a large excess can lead to over-oxidation or decomposition. In the synthesis of 5-bromo-2-methylpyridine N-oxide, a staged addition of hydrogen peroxide was employed to maintain an effective concentration without causing unwanted side reactions. nih.gov
Catalyst Loading: In catalytic processes, the amount of catalyst used needs to be optimized to achieve a balance between reaction rate and cost-effectiveness.
Systematic studies are often conducted to determine the optimal combination of these parameters for a specific substrate. For instance, in the development of new synthetic methods, a design of experiments (DoE) approach can be utilized to efficiently explore the reaction space and identify the optimal conditions.
| Parameter | Effect on Reaction | General Optimization Strategy |
| Solvent | Influences solubility, reaction rate, and stability of reagents. | Screen a range of protic and aprotic solvents. |
| Temperature | Affects reaction rate and selectivity; higher temperatures can lead to decomposition. | Perform the reaction at various temperatures to find the optimal balance. |
| Oxidant Concentration | Stoichiometry impacts conversion and potential for side reactions. | Titrate the amount of oxidant to find the minimum required for full conversion. |
| Catalyst Loading | In catalytic reactions, this affects the rate and cost. | Vary the catalyst concentration to determine the most efficient loading. |
Table 2: Key Parameters for Optimization of N-Oxidation Reactions.
Structural Elucidation and Advanced Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule. For 5-Bromo-2-methoxymethyl-pyridine-1-oxide, a combination of one-dimensional and two-dimensional NMR experiments is essential for unambiguous signal assignment.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis and Chemical Shift Interpretation.
The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring and the aliphatic protons of the methoxymethyl group. The N-oxide functionality significantly influences the electron density of the pyridine ring, leading to characteristic shifts in the proton resonances compared to the parent pyridine.
The aromatic region is expected to show three signals for the protons at positions 3, 4, and 6. The proton at position 6 (H-6), being adjacent to the N-oxide group, is expected to be the most deshielded and appear at the lowest field. The proton at position 4 (H-4) would likely be the next most deshielded, followed by the proton at position 3 (H-3). The bromine atom at position 5 will influence the chemical shifts of the adjacent protons, H-4 and H-6, through its inductive and resonance effects.
The methoxymethyl group at position 2 will give rise to two singlets in the aliphatic region of the spectrum. The methylene (B1212753) protons (-CH₂-) are expected to resonate at a lower field than the methyl protons (-OCH₃) due to the proximity of the electron-withdrawing pyridine N-oxide ring.
A hypothetical ¹H NMR data table is presented below based on the analysis of related structures.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-6 | Value | d | Value |
| H-4 | Value | dd | Value |
| H-3 | Value | d | Value |
| -CH₂- | Value | s | - |
| -OCH₃ | Value | s | - |
| Note: Actual chemical shifts and coupling constants require experimental data which is not publicly available. |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis and Connectivity.
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, seven distinct carbon signals are expected. The chemical shifts of the pyridine ring carbons are influenced by the substituents and the N-oxide group.
The carbon atom at position 2 (C-2), bonded to the methoxymethyl group and adjacent to the N-oxide, is expected to be significantly deshielded. The carbon at position 6 (C-6) will also be deshielded due to the N-oxide. The carbon atom bearing the bromine (C-5) will have its chemical shift influenced by the heavy atom effect. The remaining aromatic carbons (C-3 and C-4) will resonate at intermediate chemical shifts. The aliphatic carbons of the methoxymethyl group will appear in the upfield region of the spectrum, with the methylene carbon (-CH₂-) at a lower field than the methoxy (B1213986) carbon (-OCH₃).
A predicted ¹³C NMR data table is provided below for illustrative purposes.
| Carbon | Chemical Shift (δ, ppm) |
| C-2 | Value |
| C-3 | Value |
| C-4 | Value |
| C-5 | Value |
| C-6 | Value |
| -CH₂- | Value |
| -OCH₃ | Value |
| Note: Experimental data is required for actual chemical shift values. |
Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY).
Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from 1D NMR spectra and for establishing the complete connectivity of the molecule.
COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling between protons. Cross-peaks in the COSY spectrum would confirm the connectivity between the aromatic protons on the pyridine ring (e.g., between H-3 and H-4, and between H-4 and H-6).
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton with the carbon to which it is directly attached. This would definitively link the proton signals of the pyridine ring and the methoxymethyl group to their corresponding carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. HMBC is invaluable for establishing the connectivity between different functional groups. For instance, correlations would be expected between the methylene protons (-CH₂-) and the C-2 and C-3 carbons of the pyridine ring, as well as the methoxy carbon (-OCH₃).
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This could be used to confirm the substitution pattern on the pyridine ring, for example, by observing a cross-peak between the methylene protons and the H-3 proton.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy.
Vibrational spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation (IR) or the inelastic scattering of monochromatic light (Raman).
Characterization of Key Functional Groups (e.g., N-oxide stretch).
The IR and Raman spectra of this compound would be characterized by several key vibrational modes. The most diagnostic band would be the N-oxide (N-O) stretching vibration, which typically appears as a strong band in the IR spectrum in the region of 1200-1300 cm⁻¹. The exact position of this band can be influenced by the electronic effects of the substituents on the pyridine ring.
Other expected characteristic vibrations include:
C-H stretching vibrations of the aromatic ring (around 3000-3100 cm⁻¹) and the aliphatic groups (around 2850-2960 cm⁻¹).
C=C and C=N stretching vibrations of the pyridine ring (in the 1400-1600 cm⁻¹ region).
C-O stretching vibrations of the methoxymethyl group (around 1050-1150 cm⁻¹).
C-Br stretching vibration, which would appear at lower frequencies (typically below 700 cm⁻¹).
A table of expected key IR absorption bands is presented below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-O | Stretch | 1200 - 1300 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aliphatic C-H | Stretch | 2850 - 2960 |
| Pyridine Ring | C=C, C=N Stretch | 1400 - 1600 |
| C-O | Stretch | 1050 - 1150 |
| C-Br | Stretch | < 700 |
| Note: These are general ranges and actual values require experimental measurement. |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis.
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound, the mass spectrum would provide the mass-to-charge ratio (m/z) of the molecular ion and various fragment ions.
The molecular ion peak ([M]⁺) would be expected to show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two peaks of nearly equal intensity separated by two m/z units. This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule.
The fragmentation pattern would likely involve the loss of characteristic neutral fragments. Common fragmentation pathways for pyridine N-oxides include the loss of an oxygen atom ([M-16]⁺). The methoxymethyl group could also undergo fragmentation, for example, through the loss of a methoxy radical (•OCH₃) to give an [M-31]⁺ peak, or the loss of formaldehyde (B43269) (CH₂O) to give an [M-30]⁺ peak. The bromine atom could also be lost as a radical, leading to an [M-79/81]⁺ peak. Analysis of these fragmentation patterns would provide further confirmation of the proposed structure.
Single-Crystal X-ray Diffraction Analysis of Related Pyridine N-Oxides and Analogues
While a single-crystal X-ray structure for this compound is not publicly available, extensive insights can be drawn from the crystallographic data of closely related analogues. The crystal structure of 5-Bromo-2-methylpyridine (B113479) N-oxide, in particular, serves as a valuable proxy for understanding the molecular geometry, conformation, and intermolecular interactions that likely govern the solid-state arrangement of the title compound. researchgate.net Additional comparisons can be made with other substituted bromopyridine N-oxides, such as 3-bromo-pyridine N-oxide. nih.gov
The crystal structure of the analogue, 5-Bromo-2-methylpyridine N-oxide, has been resolved, providing key crystallographic parameters. researchgate.net This data defines the fundamental repeating unit of the crystal lattice and the symmetry operations within it.
Table 1: Crystallographic Data for 5-Bromo-2-methylpyridine N-oxide researchgate.net
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 7.3060 (15) |
| b (Å) | 11.351 (2) |
| c (Å) | 8.4950 (17) |
| β (°) | 111.01 (3) |
| Volume (ų) | 657.7 (3) |
In pyridine N-oxides, the core pyridine ring is characteristically planar. wikipedia.org For the analogue 5-Bromo-2-methylpyridine N-oxide, the pyridine ring is indeed planar, with the N-oxide oxygen and the methyl carbon atoms lying within this plane. researchgate.net The bromine atom, however, shows a slight displacement of 0.103 Å from the plane of the ring. researchgate.net
The N-O bond in pyridine N-oxides is shorter than a typical N-O single bond, indicating a degree of double bond character due to electron delocalization. sapub.orgthieme-connect.de Gas-phase electron diffraction studies of the parent pyridine N-oxide show an N-O bond distance of approximately 1.290 Å and a C-N-C angle of about 120.9°. bohrium.com The presence of substituents, such as the bromo and methoxymethyl groups, would be expected to induce minor perturbations in the bond lengths and angles of the pyridine ring due to electronic and steric effects.
In contrast, the crystal structure of 3-bromo-pyridine N-oxide does not feature hydrogen bonds or significant π-π stacking interactions. nih.gov Instead, its molecules arrange in a herringbone pattern. nih.gov The potential for π-stacking interactions, which are common in aromatic systems, is a recognized feature in the crystal engineering of other pyridine N-oxide complexes and derivatives. rsc.orgnih.gov The specific packing arrangement in this compound would depend on the interplay between potential hydrogen bonds involving the methoxymethyl group and steric or electronic influences on π-stacking.
The pyridine N-oxide ring system is aromatic and planar. wikipedia.orgchemtube3d.com The N-oxide group, with its dipolar N⁺-O⁻ character, influences the electronic distribution within the ring. This is often represented by resonance structures that show delocalization of the negative charge from the oxygen atom to the ortho and para positions of the pyridine ring. thieme-connect.de This delocalization is fundamental to the molecule's reactivity and spectroscopic properties. The planarity of the ring in analogues like 5-Bromo-2-methylpyridine N-oxide confirms that this core structural feature is maintained despite substitution. researchgate.net
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption
The electronic absorption spectrum of pyridine N-oxides is characterized by strong absorptions in the ultraviolet region. The parent compound, pyridine N-oxide, exhibits a strong π-π* transition band around 280-283 nm in non-polar solvents like n-hexane or cyclohexane. sapub.orgoup.com The exact position and intensity of these absorption bands are sensitive to both the solvent and the nature of substituents on the pyridine ring. oup.comoup.com
For this compound, the presence of the bromine atom (an auxochrome) and the methoxymethyl group would be expected to modulate the electronic transitions of the pyridine N-oxide chromophore. Typically, such substitutions lead to a bathochromic shift (a shift to longer wavelengths) of the primary absorption bands. Therefore, it is anticipated that the main UV absorption maximum for this compound would appear at a wavelength longer than that observed for the unsubstituted pyridine N-oxide.
Chemical Reactivity and Mechanistic Studies
Reactivity of the Pyridine (B92270) N-Oxide Moiety
The N-O bond in pyridine N-oxides is a unique functional group that can act as an electron donor and a leaving group, enabling a range of chemical transformations. arkat-usa.org The oxidation of the pyridine nitrogen to an N-oxide activates the ring, making positions 2- and 4- particularly susceptible to nucleophilic attack, while also providing a reactive center for deoxygenation and rearrangement reactions. researchgate.net
Oxygen Transfer Reactions
Pyridine N-oxides can function as oxygen transfer agents, delivering their oxygen atom to a suitable substrate, thereby regenerating the parent pyridine. This reactivity is harnessed in various oxidative processes. The efficiency of this transfer is dependent on the substrate and the reaction conditions. While specific studies on 5-Bromo-2-methoxymethyl-pyridine-1-oxide as an oxidant are not prevalent, the general mechanism involves the nucleophilic attack of a substrate on the oxygen atom or coordination to a metal center that facilitates the transfer.
Rearrangement Reactions
Pyridine N-oxides can undergo several characteristic rearrangement reactions, often initiated by treatment with reagents like acetic anhydride (B1165640) or acetyl chloride. arkat-usa.org These reactions typically lead to the formation of substituted pyridines, such as pyridones or hydroxypyridines. For instance, the reaction with acetyl chloride can yield 4-chlorosubstituted pyridine N-oxides. arkat-usa.org The specific outcome is highly dependent on the substitution pattern of the pyridine ring and the reaction conditions employed.
Reductive Deoxygenation
The removal of the oxygen atom from the N-oxide group is a common and synthetically important reaction, reverting the compound to its corresponding pyridine derivative. This transformation can be accomplished using a variety of reducing agents. arkat-usa.org Classical methods often employ phosphorus-based reagents like phosphorus trichloride (B1173362) (PCl₃) or phosphorus tribromide (PBr₃). researchgate.netchemrxiv.org More recent advancements have introduced milder and more selective methods, including photocatalytic systems that utilize rhenium complexes under ambient conditions. chemrxiv.orgrsc.org
| Reagent/System | General Conditions | Notes |
|---|---|---|
| Phosphorus Trichloride (PCl₃) | Typically used in a solvent like chloroform (B151607) or neat. | A classical, effective, but often harsh method. chemrxiv.org |
| Phosphorus Tribromide (PBr₃) | Can be used for deoxygenation of related pyridylmethanols. researchgate.net | Similar in reactivity to PCl₃. |
| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Hydrogen gas with a palladium on carbon catalyst. | Effective but may also reduce other functional groups. |
| Photocatalytic System ([Re(bpy)(CO)₃Cl]) | Visible light, electron donor (e.g., DIPEA) in acetonitrile. chemrxiv.org | A modern, mild method allowing for high functional group tolerance. chemrxiv.orgrsc.org |
Functional Group Transformations at the Bromine Position
The bromine atom at the C-5 position of the pyridine ring is a key site for introducing molecular complexity. The C-Br bond is amenable to cleavage and new bond formation through transition-metal-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net For this compound, the C-Br bond can readily participate in the initial oxidative addition step with a Pd(0) catalyst, which is the common entry point into the catalytic cycles of these reactions. illinois.edu
Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (boronic acid or ester) to form a new C-C bond. illinois.edunih.gov It is widely used due to the stability and low toxicity of the boron reagents and generally mild reaction conditions. nih.gov The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. researchgate.net
Heck Reaction: The Heck reaction forms a C-C bond by coupling the aryl bromide with an alkene. libretexts.org The reaction proceeds via migratory insertion of the olefin into the aryl-palladium bond followed by β-hydride elimination. libretexts.org An oxidant is sometimes required for so-called oxidative Heck reactions. hw.ac.ukresearchgate.net
Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne to form a C(sp²)-C(sp) bond. wikipedia.org It uniquely employs both a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base. researchgate.netorganic-chemistry.org
Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the aryl bromide with a primary or secondary amine. wikipedia.orgorganic-chemistry.org The development of specialized, sterically hindered phosphine ligands has been crucial to the broad applicability of this reaction. wikipedia.orglibretexts.org
| Reaction | Coupling Partner | Typical Catalyst/Ligand | Typical Base | Bond Formed |
|---|---|---|---|---|
| Suzuki-Miyaura | R-B(OH)₂ or R-B(OR')₂ | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | K₂CO₃, K₃PO₄, Cs₂CO₃ | Aryl-Aryl, Aryl-Vinyl |
| Heck | Alkene (e.g., Styrene, Acrylate) | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Et₃N, K₂CO₃ | Aryl-Vinyl |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N, Diisopropylamine | Aryl-Alkynyl |
| Buchwald-Hartwig | Primary/Secondary Amine (R₂NH) | Pd₂(dba)₃ / BINAP, XPhos | NaOᵗBu, K₃PO₄, Cs₂CO₃ | Aryl-Nitrogen |
Nucleophilic Aromatic Substitution (SNAr) on the Brominated Pyridine Ring
Nucleophilic aromatic substitution (SNAr) is a stepwise addition-elimination mechanism for replacing a leaving group on an aromatic ring. libretexts.org This reaction is highly dependent on the electronic nature of the ring. For the SNAr mechanism to be favorable, the aromatic ring must be electron-deficient, typically achieved by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group. nih.gov These groups are necessary to stabilize the negative charge of the intermediate Meisenheimer complex. libretexts.org
In this compound, the electron-withdrawing N-oxide group activates the ring towards nucleophilic attack, particularly at the 2-, 4-, and 6-positions. youtube.com However, the bromine atom is located at the 5-position, which is meta to the N-oxide. This position does not benefit from direct resonance stabilization of the negative charge in a potential Meisenheimer complex. youtube.com Consequently, the C-5 bromine is not significantly activated towards a classical SNAr reaction. Substitution at this position would likely require harsh reaction conditions or the use of extremely potent nucleophiles, and is generally considered unfavorable compared to transformations at the ortho and para positions. nih.gov
Reactions Involving the Methoxymethyl Side Chain.
The methoxymethyl group at the 2-position of the pyridine ring presents opportunities for various chemical modifications, primarily centered around the ether linkage and the protons on the methylene (B1212753) and methyl groups.
Cleavage and Derivatization of the Ether Linkage.
The ether bond in the methoxymethyl side chain can be cleaved under various conditions to yield 5-bromo-2-(hydroxymethyl)pyridine-1-oxide. This transformation is a crucial step in modifying the side chain. Acid-catalyzed hydrolysis is a common method for ether cleavage, typically employing strong acids like hydrobromic acid or hydroiodic acid. masterorganicchemistry.comwikipedia.org The reaction proceeds via protonation of the ether oxygen, making it a better leaving group, followed by nucleophilic attack by a halide ion or water. masterorganicchemistry.com
Lewis acids can also be employed for the cleavage of methoxymethyl (MOM) ethers. Reagents such as trimethylsilyl (B98337) iodide (TMSI) or boron trichloride (BCl₃) are effective under milder conditions. The choice of reagent can sometimes offer greater selectivity, especially in molecules with multiple sensitive functional groups.
The resulting hydroxyl group in 5-bromo-2-(hydroxymethyl)pyridine-1-oxide is a versatile handle for further derivatization. It can undergo esterification with acyl chlorides or carboxylic anhydrides, or be converted to other functional groups. For instance, reaction with thionyl chloride can transform the hydroxymethyl group into a chloromethyl group, a reactive intermediate for subsequent nucleophilic substitution reactions. wikipedia.org The 2-(hydroxymethyl)pyridine N-oxide itself is a valuable intermediate and has been used in studies of oxidative decomposition and as a model system in biological studies. biosynth.com
Reactions at the Methylene and Methyl Protons.
The methylene protons adjacent to the oxygen atom and the pyridine ring are activated and can potentially be involved in deprotonation-alkylation reactions. The acidity of these protons is enhanced by the electron-withdrawing nature of the pyridine N-oxide ring. Strong bases, such as organolithium reagents or lithium diisopropylamide (LDA), can facilitate the formation of a carbanion at this position. This carbanion can then react with various electrophiles, allowing for the introduction of new substituents at the methylene carbon.
A notable reaction involving the protons of a methyl group at the 2-position of a pyridine N-oxide is the Boekelheide reaction. wikipedia.org This reaction involves the rearrangement of α-picoline-N-oxides to hydroxymethylpyridines upon treatment with acetic anhydride or trifluoroacetic anhydride. wikipedia.org The mechanism involves acylation of the N-oxide oxygen, followed by deprotonation of the methyl group and a wikipedia.orgwikipedia.org-sigmatropic rearrangement. wikipedia.org While the starting material is a methoxymethyl group rather than a methyl group, analogous reactivity involving the methylene protons under similar activating conditions could potentially lead to functionalization at this position.
Electrophilic and Nucleophilic Reactions on the Pyridine Ring System.
The pyridine N-oxide ring in this compound is activated towards both electrophilic and nucleophilic substitution. The N-oxide group can donate electron density to the ring through resonance, making the C2, C4, and C6 positions more susceptible to electrophilic attack compared to the parent pyridine. vaia.com Conversely, the electronegative oxygen atom withdraws electron density inductively, and upon protonation or coordination to a Lewis acid, the ring becomes highly electron-deficient and prone to nucleophilic attack, again primarily at the C2 and C4 positions. scripps.edu
Electrophilic Substitution:
Electrophilic aromatic substitution (EAS) on pyridine N-oxides generally occurs at the 4-position. nih.gov This is because the resonance structures that delocalize the positive charge of the sigma complex are more stable for attack at this position. vaia.com In the case of this compound, the 4-position is unsubstituted and would be the expected site for electrophilic attack. For example, nitration of 2-methylpyridine (B31789) N-oxide yields 2-methyl-4-nitropyridine (B19543) N-oxide. nih.gov The presence of the bromine atom at the 5-position, being a deactivating group, would likely slow down the rate of electrophilic substitution but is not expected to change the regioselectivity of the attack at the 4-position.
Nucleophilic Aromatic Substitution:
The pyridine N-oxide ring is susceptible to nucleophilic aromatic substitution (SNA), particularly when there is a good leaving group at the 2- or 4-position. In this compound, the bromine atom at the 5-position is not at an activated site for typical SNA reactions. However, reactions can be induced under harsh conditions or via alternative mechanisms. More commonly, the N-oxide functionality can be used to activate the 2- and 6-positions towards nucleophilic attack. For instance, treatment of a pyridine N-oxide with a reagent like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂) can introduce a chlorine atom at the 2-position, which can then be displaced by a variety of nucleophiles. lookchem.com
Mechanistic Pathways of Key Transformations.
Understanding the mechanisms of the reactions that this compound undergoes is crucial for predicting its reactivity and for the rational design of synthetic routes.
Kinetic Studies and Reaction Rate Determination.
Isotopic Labelling Experiments for Mechanism Elucidation.
Isotopic labeling is a powerful tool for elucidating reaction mechanisms by tracing the fate of specific atoms throughout a chemical transformation. researchgate.net In the context of pyridine N-oxide chemistry, isotopic labeling could be used to unravel the details of rearrangement reactions or to distinguish between different possible pathways for substitution reactions.
For instance, in the Boekelheide reaction, labeling the methyl group with deuterium (B1214612) (¹³C) could provide definitive evidence for the proposed wikipedia.orgwikipedia.org-sigmatropic rearrangement by tracking the position of the labeled carbon in the product. wikipedia.org Similarly, nitrogen-15 (B135050) (¹⁵N) labeling of the pyridine ring could be employed to study nucleophilic substitution reactions and to confirm whether the reaction proceeds via a direct displacement or through an intermediate involving ring-opening and closing. Recent advances in nitrogen isotope exchange in pyridines provide methodologies that could be adapted for such mechanistic studies. chemrxiv.orgchemrxiv.org While specific isotopic labeling studies on this compound have not been reported, this technique remains a valuable potential avenue for gaining a deeper understanding of its chemical transformations.
Stereochemical Outcomes of Reactions
A comprehensive review of scientific literature and chemical databases reveals a significant gap in documented research concerning the stereochemical outcomes of reactions specifically involving this compound. Despite the general interest in the application of chiral pyridine N-oxides in asymmetric catalysis, detailed studies focusing on this particular compound's ability to influence the stereochemistry of a reaction are not presently available in published literature.
Consequently, there is no specific experimental data to report on the enantioselective or diastereoselective nature of reactions where this compound might act as a catalyst, a chiral auxiliary, or a reactant. The absence of such studies means that no data tables detailing enantiomeric excess (ee%) or diastereomeric ratios (d.r.) can be compiled. Mechanistic studies elucidating the transition states and the mode of stereochemical induction for this compound have also not been reported.
While the broader class of chiral pyridine N-oxides has been explored for its potential in asymmetric synthesis, these findings are not directly applicable to this compound without specific experimental validation. The stereochemical influence of such compounds is highly dependent on their specific substitution patterns and the reaction conditions, making extrapolations from analogous structures speculative.
Therefore, this section remains undeveloped due to the lack of specific research findings on the stereochemical outcomes of reactions involving this compound. Further experimental investigation is required to characterize the stereochemical control, if any, exerted by this compound in chemical transformations.
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations are fundamental to understanding the electronic structure and predicting the properties of molecules. These methods provide insights into geometry, stability, and reactivity.
Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations
Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. By approximating the exchange-correlation energy, DFT methods like B3LYP can accurately determine the optimized geometry and total energy of a compound. For pyridine (B92270) N-oxide derivatives, such calculations typically involve optimizing the molecule's geometry to find its lowest energy conformation. This process provides key data on bond lengths, bond angles, and dihedral angles. While studies on compounds like 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine have utilized DFT at the B3LYP/6–311G(d,p) level to compare calculated structures with experimental X-ray diffraction data, no such specific calculations have been published for 5-Bromo-2-methoxymethyl-pyridine-1-oxide. semanticscholar.org
Analysis of Frontier Molecular Orbitals (HOMO, LUMO) and Reactivity Descriptors
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and kinetic stability. irjweb.comripublication.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. researchgate.net The HOMO-LUMO energy gap (ΔE) is a key descriptor of molecular stability; a large gap implies high stability and low chemical reactivity. irjweb.com These values are used to calculate global reactivity descriptors such as electronegativity, chemical hardness, and softness. Although this analysis has been applied to various pyridine and thiazole derivatives, specific energy values and orbital plots for this compound are not available in existing literature. researchgate.netresearchgate.net
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactivity Sites
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map uses a color scale to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-deficient regions (positive potential), prone to nucleophilic attack. Green represents areas of neutral potential. researchgate.net This analysis helps in understanding hydrogen bonding and other non-covalent interactions. While the principles of MEP are well-established, specific MEP maps for this compound have not been published.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule by describing it in terms of localized bonds, lone pairs, and antibonding orbitals. wikipedia.orguba.ar This method quantifies delocalization effects and intramolecular charge transfer by examining the interactions between filled (donor) and vacant (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions indicates the strength of the delocalization. wisc.edu NBO analysis is a standard component in the computational study of organic molecules, but specific donor-acceptor interactions and stabilization energies for this compound are not documented in research literature. mpg.dewisc.edu
Ab Initio and Semi-Empirical Methods for Electronic Structure Calculations
Beyond DFT, other methods like ab initio (e.g., Hartree-Fock) and semi-empirical calculations are used to study electronic structures. Ab initio methods are based on first principles without experimental parameters, offering high accuracy at a significant computational cost. Semi-empirical methods are faster but less accurate as they use parameters derived from experimental data. These methods are often used for preliminary analysis or for very large molecular systems. A literature review indicates no specific studies employing these methods have been published for this compound.
Molecular Dynamics (MD) Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations are used to study the conformational flexibility and dynamic behavior of molecules over time. By simulating the movement of atoms and molecules, MD can provide insights into how a molecule explores different shapes and interacts with its environment, such as a solvent or a biological receptor. This technique is particularly useful for understanding the behavior of flexible molecules. researchgate.net However, there are no published MD simulation studies specifically focused on the conformational analysis of this compound.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)
Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the spectroscopic parameters of molecules. These predictions are invaluable for interpreting experimental spectra and confirming molecular structures. The process typically begins with the optimization of the molecule's geometry to find its most stable three-dimensional conformation. Following this, properties such as NMR chemical shifts and IR vibrational frequencies can be calculated.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are illustrative values based on computational predictions for similar structures. Actual experimental values may vary.)
| Atom Type | Predicted Chemical Shift (ppm) |
| ¹H NMR | |
| Pyridine Ring H | 7.5 - 8.5 |
| -CH₂- | 4.5 - 5.0 |
| -OCH₃ | 3.4 - 3.8 |
| ¹³C NMR | |
| Pyridine Ring C-Br | 115 - 125 |
| Pyridine Ring C-H | 120 - 140 |
| Pyridine Ring C-CH₂ | 145 - 155 |
| Pyridine Ring C (adjacent to N-O) | 140 - 150 |
| -CH₂- | 70 - 80 |
| -OCH₃ | 55 - 65 |
Similarly, infrared (IR) spectroscopy frequencies can be computed to predict the vibrational modes of the molecule. These calculations help in assigning the absorption bands observed in an experimental IR spectrum to specific molecular motions, such as stretching and bending of bonds nih.govresearchgate.net. The N-O bond in pyridine N-oxides, for instance, exhibits a characteristic stretching frequency that is sensitive to the electronic effects of other substituents on the ring researchgate.net. Computational studies on related diethylzinc pyridine complexes have also demonstrated the utility of these methods in assigning vibrational wavenumbers researchgate.net.
Table 2: Predicted Key IR Frequencies for this compound (Note: These are illustrative values based on computational predictions for similar structures. Actual experimental values may vary.)
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch (-CH₂, -CH₃) | 2850 - 3000 |
| Aromatic C=C and C=N Stretch | 1400 - 1600 |
| N-O Stretch | 1200 - 1300 |
| C-O Stretch | 1050 - 1150 |
Computational Studies on Reaction Mechanisms and Transition States
Theoretical chemistry is instrumental in elucidating the mechanisms of chemical reactions, providing detailed information about transition states and reaction energy profiles. For pyridine N-oxides, computational studies have explored various reactions, including C-H bond activation, oxidation, and direct arylation acs.orgnih.govucl.ac.uk.
Pyridine N-oxides are known to be more reactive as both nucleophiles and electrophiles compared to their parent pyridines, a property that facilitates a range of substitution reactions mdpi.comnih.gov. DFT calculations can model these reactions to determine the most likely pathways. For example, in palladium-catalyzed direct arylation reactions of pyridine N-oxide, computational studies have provided strong evidence for mechanisms involving cooperative catalysis between different metal centers. These studies can map the entire reaction coordinate, identifying the structures of intermediates and the energies of transition states, which helps to explain experimental observations such as reaction rates and product selectivity acs.orgnih.gov.
Furthermore, computational investigations into the oxidation of pyridine compounds using agents like ozone have been conducted using methods like reactive force field (ReaxFF) molecular dynamics simulations. These simulations reveal atomic-level details of reaction pathways, including the formation of key reactive intermediates ucl.ac.uk. Studies on the reactivity of organoactinide complexes with pyridine N-oxide have also used DFT to predict reaction favorability and the structures of cyclometalated products resulting from C-H activation academie-sciences.fr. Such computational work is crucial for understanding the intrinsic reactivity of the pyridine N-oxide moiety and for designing new synthetic methodologies.
Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that correlates the structural or physicochemical properties of compounds with their observed properties or activities nih.gov. For pyridine derivatives, QSPR and the related Quantitative Structure-Activity Relationship (QSAR) models have been developed to predict a wide range of characteristics, including biological activities like anticancer or anti-inflammatory effects chemrevlett.comchemrevlett.comnih.gov.
The development of a QSPR model involves several steps. First, a dataset of molecules with known properties is compiled. Then, for each molecule, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, and electronic properties nih.gov. Finally, a mathematical model is created using statistical methods, like Multiple Linear Regression (MLR), or machine learning algorithms to establish a relationship between the descriptors and the property of interest chemrevlett.comchemrevlett.com.
For a compound like this compound, a QSPR model could potentially predict properties such as solubility, toxicity, or specific biological activities. Studies on pyridine and bipyridine derivatives have successfully used QSAR models to predict their half-maximal inhibitory concentration (IC50) against cancer cell lines, demonstrating the predictive power of this approach chemrevlett.comchemrevlett.com. These models provide a valuable tool for screening new compounds and prioritizing synthetic targets in drug discovery and materials science, accelerating the development of molecules with desired characteristics.
Applications in Advanced Organic Synthesis Research
Role as a Key Intermediate and Building Block in the Synthesis of Complex Molecules
5-Bromo-2-methoxymethyl-pyridine-1-oxide serves as a crucial intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The bromine atom at the 5-position can be readily displaced or utilized in cross-coupling reactions to introduce a wide range of functional groups. This strategic placement of a halogen allows for the regioselective formation of carbon-carbon and carbon-heteroatom bonds.
For instance, similar bromo-pyridine derivatives are extensively used in Suzuki and other palladium-catalyzed cross-coupling reactions to introduce aryl or heteroaryl substituents. The N-oxide functionality can direct metallation at the C2 position, and can also be readily removed at a later synthetic stage to yield the corresponding pyridine (B92270). The methoxymethyl group at the 2-position offers steric and electronic advantages and can be a site for further functionalization.
| Property | Description |
| Molecular Formula | C7H8BrNO2 |
| Molecular Weight | 218.05 g/mol |
| Key Functional Groups | Bromo, Methoxymethyl, Pyridine-N-oxide |
| Primary Synthetic Utility | Intermediate for complex molecule synthesis |
Scaffold for the Development of Novel Heterocyclic Systems
The inherent reactivity of this compound makes it an excellent scaffold for the construction of novel and diverse heterocyclic systems. The pyridine-N-oxide ring can undergo various transformations, including cycloaddition reactions and rearrangements, leading to the formation of fused or substituted heterocyclic structures.
The bromine atom provides a handle for intramolecular cyclization reactions, enabling the synthesis of bicyclic and polycyclic systems containing the pyridine nucleus. Research on related bromo-pyridines has demonstrated their utility in synthesizing a variety of fused heterocyclic compounds with potential biological activity.
Precursor for the Synthesis of Pyridine-Based Ligands in Catalysis
Pyridine-containing ligands are of significant importance in coordination chemistry and homogeneous catalysis. The substitution pattern of this compound makes it a valuable precursor for the synthesis of tailored pyridine-based ligands. The bromine atom can be substituted with various coordinating groups, such as phosphines, amines, or other heteroatoms, to create bidentate or polydentate ligands.
The N-oxide group can also act as a coordinating site or can be removed to generate the free pyridine ligand. The methoxymethyl substituent can influence the steric and electronic properties of the resulting ligand, thereby modulating the activity and selectivity of the metal catalyst it coordinates to. While specific examples for the title compound are not abundant, the synthesis of ligands from analogous bromo-pyridines is a well-established strategy. For example, 5-Bromo-2-methoxypyridine has been used as a ligand for the central nicotinic acetylcholine (B1216132) receptor.
Exploration in New Synthetic Methodologies (e.g., C-H Activation)
The field of C-H activation has provided powerful tools for the direct functionalization of otherwise inert carbon-hydrogen bonds. Pyridine N-oxides are known to be excellent substrates for palladium-catalyzed C-H activation at the C2 position. This reactivity allows for the direct introduction of various functional groups without the need for pre-functionalization.
Research has shown that palladium-catalyzed C-H activation/cross-coupling reactions can occur between pyridine N-oxides and various partners, including nonactivated secondary alkyl bromides. This methodology provides a practical approach for the synthesis of alkylated pyridine derivatives. Furthermore, ligand-free palladium-catalyzed arylation of pyridine N-oxides via C-H bond activation has been achieved using potassium aryl- and heteroaryltrifluoroborates. While these studies may not have used this compound specifically, the general reactivity of the pyridine N-oxide moiety is applicable.
Table of C-H Activation Reactions on Pyridine N-Oxides | Catalyst | Coupling Partner | Product Type | Reference | | :--- | :---
Q & A
Basic: What spectroscopic techniques are recommended for characterizing 5-Bromo-2-methoxymethyl-pyridine-1-oxide?
Answer:
- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm substituent positions and electronic environments. For example, the methoxymethyl group’s protons appear as distinct singlets or multiplets in H NMR (δ 3.3–3.5 ppm for OCH) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) determines molecular weight and bromine isotope patterns. Electrospray ionization (ESI) or electron impact (EI) modes are suitable for halogenated pyridines .
- Infrared (IR) Spectroscopy: Identify functional groups (e.g., C-Br stretch at ~550–600 cm, C-O-C stretch near 1100 cm) .
Advanced: How does the methoxymethyl group affect the pyridine ring’s electronic properties and reactivity?
Answer:
- Electron Donation: The methoxymethyl group donates electrons via resonance, increasing electron density at the 2-position, which can influence regioselectivity in substitution or coupling reactions.
- Computational Analysis: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution and frontier molecular orbitals (HOMO/LUMO) to predict reactive sites .
- X-ray Crystallography: Structural data (e.g., bond angles, dihedral angles) from related compounds (e.g., 5-Bromo-2-methylpyridine N-oxide) reveal steric and electronic effects of substituents .
Basic: What synthetic routes are used to prepare this compound?
Answer:
- Bromination of Precursors: Start with 2-methoxymethyl-pyridine-1-oxide, using N-bromosuccinimide (NBS) in a radical or electrophilic bromination. Optimize reaction temperature (40–60°C) and solvent (e.g., CCl) to minimize side products .
- Oxidation Post-Functionalization: Introduce the methoxymethyl group via Williamson ether synthesis (e.g., reacting 2-chloromethylpyridine with NaOMe), followed by oxidation with m-CPBA to form the N-oxide .
- Yield Optimization: Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane). Typical yields range 50–70%, depending on bromination efficiency .
Advanced: How can computational methods predict reactivity in cross-coupling reactions involving this compound?
Answer:
- Mechanistic Modeling: Use DFT to simulate transition states in Suzuki-Miyaura couplings. The bromine atom’s leaving group ability and the N-oxide’s electron-withdrawing effect are critical parameters .
- Solvent Effects: Conductor-like Screening Model (COSMO) predicts solvation effects on reaction barriers. Polar aprotic solvents (e.g., DMF) enhance Pd-catalyzed coupling rates .
- Ligand Screening: Virtual libraries of ligands (e.g., SPhos, XPhos) are screened for binding affinity to Pd centers using molecular docking software .
Basic: What safety protocols are essential when handling this compound?
Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of fine particles .
- Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose as halogenated waste. Avoid water rinsing to prevent contamination .
- Storage: Store in airtight, light-resistant containers at room temperature. Monitor for decomposition (e.g., discoloration) over time .
Advanced: How to resolve contradictions in reported reaction yields for derivatives of this compound?
Answer:
- Reproducibility Checks: Verify catalyst purity (e.g., Pd(PPh) vs. Pd(OAc)) and moisture levels in solvents (e.g., anhydrous THF vs. technical grade) .
- Byproduct Analysis: Use LC-MS or GC-MS to identify side products (e.g., debrominated species or over-oxidized derivatives) .
- Statistical Design of Experiments (DoE): Apply factorial design to optimize variables (temperature, stoichiometry) and identify critical factors affecting yield .
Basic: What chromatographic methods are effective for purifying this compound?
Answer:
- Flash Chromatography: Use silica gel columns with gradients of ethyl acetate/hexane (10–50%). Monitor fractions by TLC (R ~0.3–0.5) .
- Recrystallization: Dissolve in warm ethanol and cool slowly to obtain crystalline solids. Purity >95% is achievable with two recrystallization cycles .
- HPLC: Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve closely related impurities .
Advanced: How to study the compound’s stability under varying pH and temperature conditions?
Answer:
- Kinetic Studies: Conduct accelerated stability tests (e.g., 40°C/75% RH for 4 weeks) and analyze degradation products via NMR and MS .
- pH-Dependent Degradation: Prepare buffered solutions (pH 1–13) and monitor hydrolysis via UV-Vis spectroscopy (λ ~270 nm) .
- Microscopy: Use polarized light microscopy to detect crystalline phase changes under stress conditions .
Basic: What are the key applications of this compound in medicinal chemistry research?
Answer:
- Intermediate for Anticancer Agents: Serve as a precursor for kinase inhibitors via Suzuki coupling to introduce aryl/heteroaryl groups .
- Probe for DNA Interactions: The bromine atom facilitates radiolabeling (e.g., Br) for tracking biodistribution in vitro .
- Fragment-Based Drug Design: Utilize the pyridine N-oxide scaffold for hydrogen-bonding interactions in target protein binding pockets .
Advanced: How to design a regioselective functionalization strategy for this compound?
Answer:
- Directing Group Utilization: Leverage the N-oxide’s coordination ability to direct C-H activation at the 4-position using Pd(OAc)/AgCO .
- Protection/Deprotection: Temporarily protect the methoxymethyl group (e.g., silylation with TBSCl) to enable selective bromine-lithium exchange at the 5-position .
- Photocatalytic Methods: Employ Ir(ppy) and visible light to generate radicals for C-Br bond functionalization while preserving the N-oxide .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
